molecular formula C13H12BrNO B12622340 1-(3-Bromophenyl)-1-(4-hydroxyphenyl)methylamine CAS No. 936497-92-6

1-(3-Bromophenyl)-1-(4-hydroxyphenyl)methylamine

Cat. No.: B12622340
CAS No.: 936497-92-6
M. Wt: 278.14 g/mol
InChI Key: QEYJAQHOURMNGR-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-1-(4-hydroxyphenyl)methylamine is an organic compound that features both bromine and hydroxyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-1-(4-hydroxyphenyl)methylamine typically involves the following steps:

    Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or a hydroxylating agent such as osmium tetroxide (OsO4).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This may include continuous flow reactors, high-pressure reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-1-(4-hydroxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: NaOCH3, KOtBu

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of a de-brominated product

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-1-(4-hydroxyphenyl)methylamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-1-(4-hydroxyphenyl)methylamine
  • 1-(3-Fluorophenyl)-1-(4-hydroxyphenyl)methylamine
  • 1-(3-Iodophenyl)-1-(4-hydroxyphenyl)methylamine

Uniqueness

1-(3-Bromophenyl)-1-(4-hydroxyphenyl)methylamine is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties compared to its chloro, fluoro, and iodo analogs.

Properties

CAS No.

936497-92-6

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

4-[amino-(3-bromophenyl)methyl]phenol

InChI

InChI=1S/C13H12BrNO/c14-11-3-1-2-10(8-11)13(15)9-4-6-12(16)7-5-9/h1-8,13,16H,15H2

InChI Key

QEYJAQHOURMNGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C2=CC=C(C=C2)O)N

Origin of Product

United States

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